1-(2-(5-(Thiophen-2-yl)isoxazol-3-yl)acetyl)piperidine-4-carboxamide
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Overview
Description
1-(2-(5-(Thiophen-2-yl)isoxazol-3-yl)acetyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C15H17N3O3S and its molecular weight is 319.38. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Synthesis
Heterocyclic compounds, including those containing thiophene and isoxazole rings, are synthesized for various scientific applications. For instance, thiophenylhydrazonoacetates are used in the synthesis of heterocyclic compounds such as pyrazole, isoxazole, and pyrimidine derivatives. These compounds have applications ranging from material science to drug development due to their versatile chemical properties and biological activities (Mohareb et al., 2004).
Anticancer Activity
Thiophene-based compounds, including those with carboxamide groups, have been synthesized and evaluated for their anticancer activities. New derivatives have been tested for in vitro cytotoxicity and have shown good inhibitory activity against various cell lines. The structural features of these compounds, such as the presence of a thiazolidinone ring or a thiosemicarbazide moiety, contribute to their efficacy (Atta & Abdel-Latif, 2021).
Anti-HIV Activity
Compounds with a piperidine-4-carboxamide moiety, similar to the chemical structure , have been explored for their anti-HIV-1 activity. For example, the development of CCR5 antagonists showcases the potential of these compounds in inhibiting HIV-1 envelope-mediated membrane fusion, demonstrating the application of such compounds in antiviral therapies (Imamura et al., 2006).
Herbicidal Activities
Novel piperidyl carboxamides and thiocarboxamides have been synthesized with potential lead compounds targeting plant proteases. These compounds show moderate to good herbicidal activities, suggesting their use in agricultural applications. The design of these molecules is based on inhibiting specific proteases in plants, demonstrating the scientific application of these compounds in developing new herbicides (Hu et al., 2009).
Enzyme Inhibition
Thiophene-based heterocyclic compounds have been designed and evaluated for their enzyme inhibitory activities. These activities include inhibition of acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST), showcasing the potential of such compounds in therapeutic applications targeting enzymatic pathways (Cetin et al., 2021).
Mechanism of Action
Target of Action
Compounds containing thiophene and isoxazole moieties have been reported to possess a wide range of therapeutic properties . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
It can be inferred that the compound interacts with its targets, leading to changes that result in its therapeutic effects .
Biochemical Pathways
Given the wide range of therapeutic properties associated with thiophene and isoxazole compounds, it can be inferred that multiple pathways may be affected .
Result of Action
Given the wide range of therapeutic properties associated with thiophene and isoxazole compounds, it can be inferred that the compound has significant effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
Compounds containing a thiophene ring, like this one, have been reported to possess a wide range of therapeutic properties .
Cellular Effects
Thiophene derivatives have been reported to have diverse effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
1-[2-(5-thiophen-2-yl-1,2-oxazol-3-yl)acetyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c16-15(20)10-3-5-18(6-4-10)14(19)9-11-8-12(21-17-11)13-2-1-7-22-13/h1-2,7-8,10H,3-6,9H2,(H2,16,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSPLJHMSWVLNBO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)CC2=NOC(=C2)C3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.